molecular formula C15H23NO B13807991 (Cyclohexylaminomethyl)xylenol CAS No. 85187-49-1

(Cyclohexylaminomethyl)xylenol

Katalognummer: B13807991
CAS-Nummer: 85187-49-1
Molekulargewicht: 233.35 g/mol
InChI-Schlüssel: MBBLBWAGDHFMJT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Cyclohexylaminomethyl)xylenol is an organic compound with the molecular formula C15H23NO It is a derivative of xylenol, where a cyclohexylaminomethyl group is attached to the xylenol ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclohexylaminomethyl)xylenol typically involves the reaction of xylenol with cyclohexylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and controlled pH levels to ensure the desired product is obtained. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or crystallization are employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

(Cyclohexylaminomethyl)xylenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to different amine derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexylaminomethyl-xylenol oxides, while reduction can produce different amine derivatives.

Wissenschaftliche Forschungsanwendungen

(Cyclohexylaminomethyl)xylenol has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Wirkmechanismus

The mechanism of action of (Cyclohexylaminomethyl)xylenol involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Cyclohexylaminomethylphenol
  • Cyclohexylaminomethylcresol
  • Cyclohexylaminomethylbenzene

Uniqueness

(Cyclohexylaminomethyl)xylenol is unique due to its specific structure, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

85187-49-1

Molekularformel

C15H23NO

Molekulargewicht

233.35 g/mol

IUPAC-Name

6-[(cyclohexylamino)methyl]-2,3-dimethylphenol

InChI

InChI=1S/C15H23NO/c1-11-8-9-13(15(17)12(11)2)10-16-14-6-4-3-5-7-14/h8-9,14,16-17H,3-7,10H2,1-2H3

InChI-Schlüssel

MBBLBWAGDHFMJT-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=C(C=C1)CNC2CCCCC2)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.